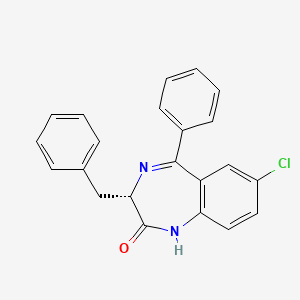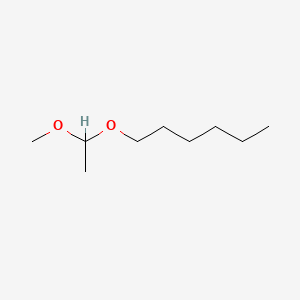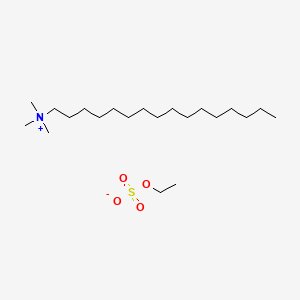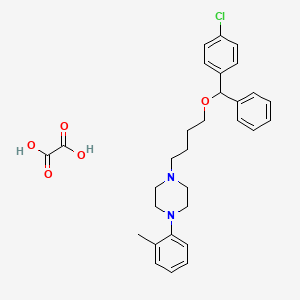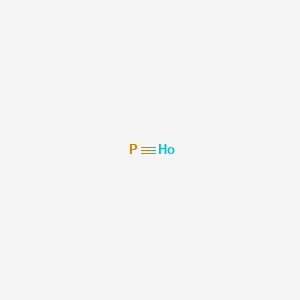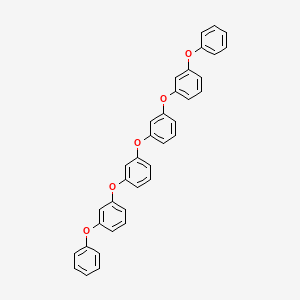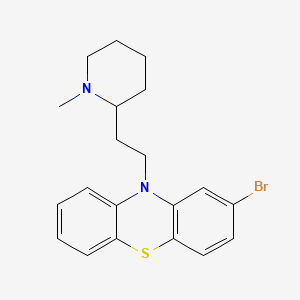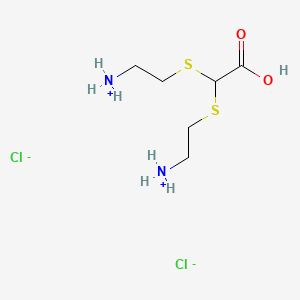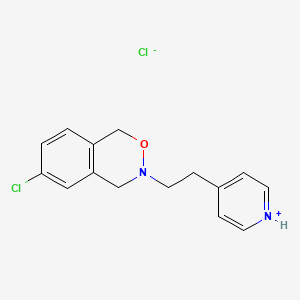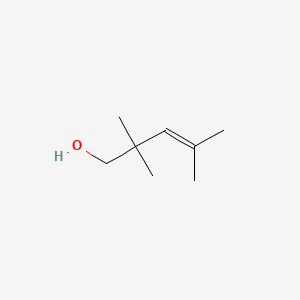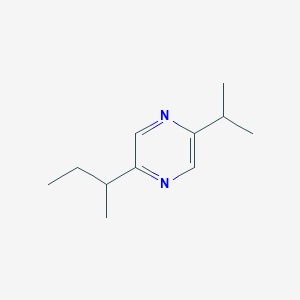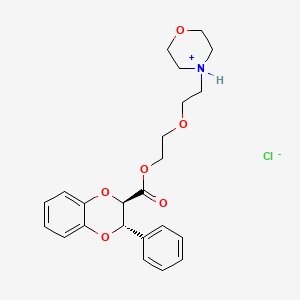
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- is a complex organic compound that features a benzodioxane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- typically involves multiple steps. One common method starts with the lithiation of 1,4-benzodioxan-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction conditions often require low temperatures, such as -78°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzodioxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmos
特性
CAS番号 |
100447-56-1 |
|---|---|
分子式 |
C23H28ClNO6 |
分子量 |
449.9 g/mol |
IUPAC名 |
2-(2-morpholin-4-ium-4-ylethoxy)ethyl (2S,3R)-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO6.ClH/c25-23(28-17-16-27-15-12-24-10-13-26-14-11-24)22-21(18-6-2-1-3-7-18)29-19-8-4-5-9-20(19)30-22;/h1-9,21-22H,10-17H2;1H/t21-,22+;/m0./s1 |
InChIキー |
OUCUJUQTYSJDGQ-UMIAIAFLSA-N |
異性体SMILES |
C1COCC[NH+]1CCOCCOC(=O)[C@H]2[C@@H](OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
正規SMILES |
C1COCC[NH+]1CCOCCOC(=O)C2C(OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


